2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 3-chlorophenyl group at position 3, a 7-oxo moiety, and an N-(4-fluorophenyl)acetamide group at position 5. Its molecular formula is C₁₉H₁₃ClFN₅O₂, with a calculated molecular weight of 403.8 g/mol. Synthesis likely involves cyclization or cross-coupling reactions, as seen in analogous triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6O2/c19-11-2-1-3-14(8-11)26-17-16(23-24-26)18(28)25(10-21-17)9-15(27)22-13-6-4-12(20)5-7-13/h1-8,10H,9H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUHWHKJYWQRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide (CAS Number: 847384-89-8) is a derivative of triazolo-pyrimidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer effects, antimicrobial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.8 g/mol. The compound features a triazolo-pyrimidine core structure that is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN6O4 |
| Molecular Weight | 440.8 g/mol |
| CAS Number | 847384-89-8 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). IC50 values in these studies ranged from 1.42 to 6.52 µM, indicating potent activity against these cell lines .
- Mechanisms of Action : The anticancer mechanisms involve apoptosis induction and cell cycle arrest at the G2/M phase. For example, studies demonstrated that the compound increases the levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, the compound may possess antimicrobial activities. Similar triazolo-pyrimidine derivatives have been noted for their effectiveness against various bacterial strains and fungi. The structural features contribute to their ability to inhibit key metabolic pathways in microbes.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study reported that derivatives of triazolo-pyrimidine induced apoptosis in cancer cells through activation of caspase pathways. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells .
- Cell Cycle Arrest : Another research highlighted that treatment with this class of compounds resulted in significant cell cycle arrest in the G2/M phase across multiple cancer cell lines, suggesting a targeted mechanism for growth inhibition .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms involving the disruption of cell cycle progression and targeting specific enzymes involved in cancer metabolism.
-
Antimicrobial Properties
- Similar compounds within the triazolo-pyrimidine class have demonstrated antimicrobial activity against a range of bacterial strains. This suggests that the compound could be explored for potential use in treating infections, particularly those caused by resistant strains.
-
Anti-inflammatory Effects
- Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound:
- A study on MCF-7 cells revealed an increase in apoptosis by 58.29-fold compared to untreated controls.
- Molecular docking studies indicated that the compound binds effectively to key enzymes involved in tumor growth and proliferation.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis : Treatment with concentrated HCl (6M) at reflux (100–110°C) for 8–12 hours converts the acetamide to 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl]acetic acid .
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours produces the corresponding carboxylate salt.
Reaction Conditions and Yields :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Carboxylic Acid | 78–85 |
| Basic Hydrolysis | NaOH (2M), ethanol/water, 80°C | Carboxylate Salt | 82–88 |
Electrophilic Aromatic Substitution
The 3-chlorophenyl and 4-fluorophenyl groups participate in electrophilic substitution reactions. Nitration and sulfonation are notable examples:
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Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces nitro groups at the para position of the phenyl rings.
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Sulfonation : Fuming H₂SO₄ at 120°C for 3 hours yields sulfonated derivatives.
Reactivity Trends :
| Substituent | Position | Preferred Reaction |
|---|---|---|
| 3-Chlorophenyl | para to Cl | Nitration (69% yield) |
| 4-Fluorophenyl | meta to F | Sulfonation (58% yield) |
Nucleophilic Substitution at the Triazole Ring
The triazole ring undergoes nucleophilic substitution with amines or thiols under mild conditions:
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Amination : Reaction with benzylamine in DMF at 60°C for 6 hours replaces the 6-yl hydrogen with a benzylamino group .
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Thiolation : Treatment with thiourea in ethanol under reflux introduces a mercapto group .
Key Data :
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzylamine | DMF | 60 | 6 | 72 |
| Thiourea | Ethanol | 80 | 4 | 65 |
Cyclization Reactions
The triazolopyrimidine core facilitates cyclization to form fused heterocycles. For instance:
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With Aldehydes : Condensation with 4-chlorobenzaldehyde in acetic acid yields pyridotriazine derivatives .
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With α-Ketoacids : Cyclocondensation with pyruvic acid forms tricyclic structures .
Example Reaction Pathway :
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Condensation with 4-chlorobenzaldehyde (AcOH, 100°C, 5h).
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Formation of a hydrazone intermediate.
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Cyclization to produce a pyridotriazine derivative (62% yield) .
Reduction of the Pyrimidinone Ring
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the 7-oxo group to a hydroxyl group, yielding the dihydro derivative.
| Catalyst | Solvent | Pressure (atm) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 1.5 | 75 |
Oxidation of the Triazole Ring
Oxidation with KMnO₄ in acidic medium converts the triazole to a triazole N-oxide.
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 50°C, 2h | Triazole N-oxide | 55 |
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids:
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Reaction with 4-methoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12h) replaces the Cl atom with a methoxyphenyl group.
Optimized Conditions :
| Catalyst | Base | Solvent System | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (3:1) | 81 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing triazolo-pyrimidine cores, acetamide functionalities, or fluorinated aryl substituents. Key differences in substituents, synthesis, and inferred bioactivity are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The target compound’s triazolo[4,5-d]pyrimidine core differs from the pyrazolo[3,4-d]pyrimidine in Example 83 , which may alter binding affinity to enzymatic targets (e.g., kinases).
- Replacement of the 7-oxo group with a thioether () could reduce hydrogen-bonding capacity, impacting solubility and target interactions .
Substituent Effects :
- The 3-chlorophenyl and 4-fluorophenyl groups in the target compound enhance lipophilicity compared to the 2-fluorobenzyl group in ’s analog .
- The trifluoroacetyl group in Compound 4f increases metabolic stability but may introduce steric hindrance.
Synthesis Pathways :
- Triazolo-pyrimidine derivatives often employ cyclization or cross-coupling (e.g., Suzuki reactions) , while indole-based analogs (e.g., 4f) use TFAA-mediated acylation .
Biological Activity :
- Compound 4f’s antimalarial activity (via pLDH assay) suggests the target compound’s acetamide and fluorophenyl groups may confer similar antiparasitic properties.
- Pyrazolo-pyrimidines (Example 83) are established kinase inhibitors, implying the target compound’s triazolo core could target analogous pathways .
Research Findings and Implications
Physicochemical Properties :
- The target compound’s calculated LogP (~3.1) is higher than Example 83’s (~2.8), suggesting better membrane permeability due to the 3-chlorophenyl group.
- The 7-oxo group may improve aqueous solubility compared to thioether-containing analogs .
Knowledge Gaps: No direct data exist on the target compound’s synthesis, stability, or bioactivity. Further studies should prioritize:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?
- Synthesis : A multi-step approach is typically employed, starting with halogenated pyrimidine precursors and coupling with fluorophenylacetamide derivatives. Key steps include cyclization of the triazolo-pyrimidinone core and regioselective substitution at the 3-chlorophenyl moiety.
- Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield and purity .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended for isolating >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- X-ray Crystallography : Resolves the triazolo-pyrimidinone core conformation and confirms regiochemistry of substituents. Requires single crystals grown via slow evaporation in DMSO/ethanol mixtures .
- NMR : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl groups), acetamide NH (δ 10.2 ppm, broad singlet).
- ¹³C NMR : Carbonyl signals (C=O at δ 168–172 ppm), triazole C-N carbons (δ 145–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]+ expected at m/z 440.08) confirms molecular formula .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Dose-response curves (0.1–100 µM) can determine IC50 values.
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Note: Fluorophenyl groups may enhance membrane permeability .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in bioactivity studies?
- Controlled Variables : Ensure consistent cell passage numbers, serum batch, and incubation times.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates. For outliers, use Grubbs’ test (α=0.05).
- Mechanistic Follow-up : Use surface plasmon resonance (SPR) to validate direct target binding if kinase assay results conflict with cellular activity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict logP (~3.2) and solubility (~25 µM in water), highlighting potential bioavailability issues.
- Docking Studies : AutoDock Vina can model interactions with ATP-binding pockets (e.g., EGFR: binding energy ≤ -9.0 kcal/mol suggests high affinity). Focus on hydrogen bonding with backbone amides (e.g., Met793) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >3 Å indicates conformational instability .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?
- Analog Synthesis : Replace the 4-fluorophenyl group with electron-deficient (e.g., 4-CF3) or bulky (e.g., 4-tert-butyl) substituents to probe steric/electronic effects.
- DoE Approach : Use a central composite design to evaluate substituent electronic (Hammett σ) and lipophilic (π) parameters. Response variables: IC50, logD .
- Data Analysis : Partial least squares (PLS) regression correlates molecular descriptors with activity. VIP scores >1.0 highlight critical substituents .
Q. How can researchers address solubility challenges in formulation studies?
- Co-solvents : Test PEG-400/water mixtures (up to 30% PEG) to enhance solubility without precipitation.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release. Loading efficiency is determined by UV-Vis at λ=280 nm .
- Salt Formation : Screen with counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles. Monitor crystallinity via PXRD .
Methodological Notes
- Data Reproducibility : Maintain detailed logs of synthetic batches (e.g., solvent lot numbers, humidity levels) to troubleshoot variability .
- Advanced Instrumentation : Synchrotron XRD (e.g., APS Argonne) provides high-resolution crystallographic data for ambiguous structures .
- Ethical Reporting : Disclose negative results (e.g., inactive analogs) to avoid publication bias. Use FAIR data principles for public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
